
6-Fluoro-2-cyanophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S. It is a derivative of isothiocyanate, characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-cyanophenyl Isothiocyanate typically involves the reaction of 6-fluoro-2-cyanophenylamine with thiophosgene or other suitable isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurylation using cyanuric acid . This method is advantageous due to its simplicity and the use of relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile.
Cycloaddition: Reagents such as azides and alkynes are used, often under thermal or catalytic conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide are commonly employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
6-Fluoro-2-cyanophenyl Isothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-cyanophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules, potentially disrupting their function. The compound’s fluorine and cyano substituents can also influence its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano groups, resulting in different reactivity and properties.
4-Fluorophenyl Isothiocyanate: Contains a fluorine atom but lacks the cyano group.
2-Cyanophenyl Isothiocyanate: Contains a cyano group but lacks the fluorine atom.
Uniqueness
6-Fluoro-2-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s electrophilicity and ability to form stable covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Formule moléculaire |
C8H3FN2S |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-fluoro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
Clé InChI |
UOQOTQFOTFVVSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N=C=S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)

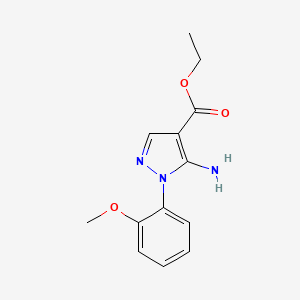
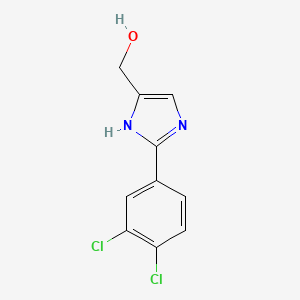
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
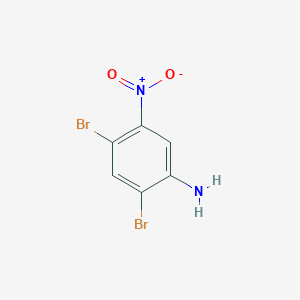

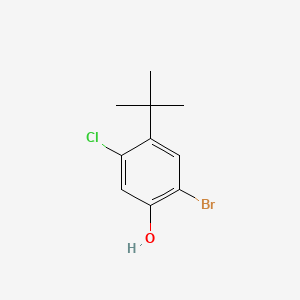
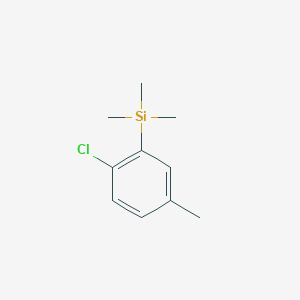
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)


